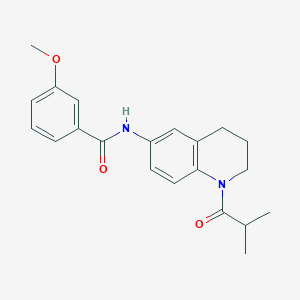
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide, also known as IBTQ, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBTQ belongs to the class of tetrahydroquinoline derivatives, which have been found to exhibit various biological activities.
Scientific Research Applications
Catalytic Applications and Synthesis
- Directed C-H Olefination and Isoquinoline Derivatives Synthesis : Research demonstrates the utility of directed C-H bond activation of N-methoxybenzamides for efficient olefination, leveraging the N-O bond as an internal oxidant. This approach has been pivotal in synthesizing valuable tetrahydroisoquinolinone products, highlighting the compound's role in facilitating selective formation of complex molecules (S. Rakshit et al., 2011; Chao Zhou et al., 2019).
Pharmacological Activities
Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified with potent anticonvulsant activities, showcasing the therapeutic potential of related compounds in the treatment of seizure disorders (W. Chan et al., 1998; W. Chan et al., 2000).
Histone Deacetylase (HDAC) Inhibition : Isoquinolinyl-benzamides exhibit significant potential as HDAC inhibitors, a class of compounds with promising applications in cancer therapy due to their ability to suppress tumor growth by modulating gene expression (Yi-Min Liu et al., 2015).
Synthesis of Complex Molecules
- Relay Catalysis for Isoquinoline Derivatives : A one-pot, three-component reaction facilitated by the same catalyst demonstrates a method for synthesizing isoquinoline derivatives. This approach exemplifies the compound's utility in streamlining the production of complex molecular architectures (Chao Zhou et al., 2019).
properties
IUPAC Name |
3-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)21(25)23-11-5-7-15-12-17(9-10-19(15)23)22-20(24)16-6-4-8-18(13-16)26-3/h4,6,8-10,12-14H,5,7,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZQANCNJXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

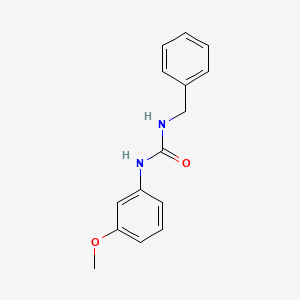

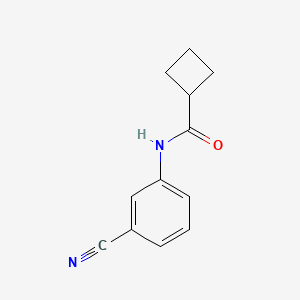
![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
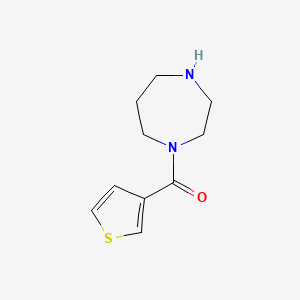
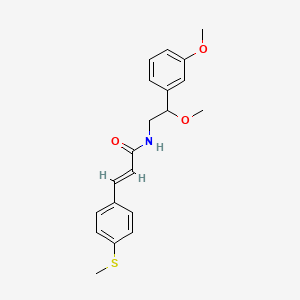
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966254.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide](/img/structure/B2966256.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![N-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2966265.png)
![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)